Cas no 2171769-00-7 (5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane)

5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
-
- 5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane
- 2171769-00-7
- 5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane
- EN300-1644285
-
- Inchi: 1S/C13H25NOS/c1-2-3-4-5-12-13(15-9-8-14-12)6-10-16-11-7-13/h12,14H,2-11H2,1H3
- InChI Key: QJNCZRUPEQWCEO-UHFFFAOYSA-N
- SMILES: S1CCC2(CC1)C(CCCCC)NCCO2
Computed Properties
- Exact Mass: 243.16568559g/mol
- Monoisotopic Mass: 243.16568559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 2.8
5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644285-2.5g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1644285-50mg |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1644285-0.05g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1644285-5.0g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1644285-0.1g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1644285-1000mg |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1644285-0.25g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1644285-10.0g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1644285-1.0g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1644285-0.5g |
5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171769-00-7 | 0.5g |
$891.0 | 2023-06-04 |
5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane Related Literature
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on 5-pentyl-1-oxa-9-thia-4-azaspiro5.5undecane
Comprehensive Overview of 5-Pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane (CAS No. 2171769-00-7): Structure, Applications, and Research Insights
The compound 5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane (CAS No. 2171769-00-7) is a structurally unique spirocyclic molecule that has garnered attention in pharmaceutical and material science research. Its intricate spiro[5.5]undecane core, combined with heteroatoms like oxygen (1-oxa), sulfur (9-thia), and nitrogen (4-aza), offers a versatile scaffold for drug discovery and functional material design. This article delves into its molecular properties, synthetic pathways, and emerging applications while addressing trending queries in AI-driven drug discovery and sustainable chemistry.
From a structural perspective, the spirocyclic framework of this compound is notable for its three-dimensional rigidity, which enhances binding affinity to biological targets—a feature highly sought after in GPCR-targeted therapeutics and enzyme inhibitors. The pentyl side chain further modulates lipophilicity, a critical factor in blood-brain barrier permeability, making it relevant to neuropharmacology studies. Researchers exploring fragment-based drug design often prioritize such scaffolds due to their balanced polarity and conformational stability.
Recent advancements in computational chemistry have amplified interest in CAS No. 2171769-00-7. Molecular docking simulations suggest potential interactions with serotonin receptors and ion channels, aligning with current trends in mental health therapeutics. Meanwhile, its thia-aza motif resonates with studies on metal-chelating agents, particularly in antioxidant formulations and catalytic systems. These intersections with high-impact research areas underscore its multidisciplinary relevance.
Synthetic routes to 5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane typically involve multicomponent reactions or ring-closing metathesis, reflecting the growing demand for atom-efficient methodologies. Environmental considerations have also spurred innovations in green solvent-assisted protocols, addressing the sustainability metrics prioritized by regulatory bodies. Such developments cater to the ESG (Environmental, Social, and Governance) criteria now shaping chemical manufacturing.
In material science, the compound’s spiro architecture contributes to thermally stable polymers and liquid crystal displays (LCDs). Its heteroatom-rich structure enables coordination with rare-earth elements, a hotspot in optoelectronic device research. These applications align with searches for next-generation smart materials and energy-efficient technologies—topics dominating academic and industrial forums.
Safety and regulatory profiles of CAS No. 2171769-00-7 remain under active investigation, with preliminary data suggesting compatibility with OECD guidelines for novel compounds. As the scientific community gravitates toward AI-augmented toxicity prediction, this molecule serves as a case study for machine learning models in risk assessment workflows.
To summarize, 5-pentyl-1-oxa-9-thia-4-azaspiro[5.5]undecane exemplifies the synergy between structural ingenuity and applied research. Its dual utility in life sciences and advanced materials positions it as a compound of enduring significance, particularly in an era dominated by precision medicine and circular economy principles. Future studies will likely explore its structure-activity relationships and industrial scalability, further solidifying its role in innovation pipelines.
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